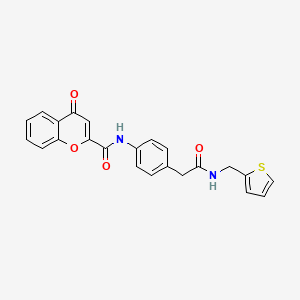

4-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4H-chromene-2-carboxamide

Description

The compound 4-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4H-chromene-2-carboxamide is a coumarin derivative characterized by a 4-oxo-4H-chromene core linked via a carboxamide group to a phenyl ring substituted with a 2-oxoethylamine side chain. This structural complexity distinguishes it from simpler coumarin carboxamides, influencing its physicochemical properties and bioactivity .

Properties

IUPAC Name |

4-oxo-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4S/c26-19-13-21(29-20-6-2-1-5-18(19)20)23(28)25-16-9-7-15(8-10-16)12-22(27)24-14-17-4-3-11-30-17/h1-11,13H,12,14H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDGMTQMTSANTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4H-chromene-2-carboxamide, with CAS number 1207022-40-9, is a compound featuring a chromene scaffold, which has been recognized for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 418.47 g/mol. The structure includes a chromene core, which is known for its potential in medicinal chemistry due to its bioactive properties.

| Property | Value |

|---|---|

| CAS Number | 1207022-40-9 |

| Molecular Formula | C23H18N2O4S |

| Molecular Weight | 418.47 g/mol |

Biological Activity Overview

Compounds containing the chromene structure have demonstrated various biological activities, including:

- Anticancer Activity : Research indicates that chromene derivatives can induce apoptosis in cancer cells by targeting tubulin polymerization and activating caspases . Studies have shown that compounds similar to 4-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4H-chromene-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The thiazole and thiophene moieties present in the compound are associated with antimicrobial activity. Compounds with similar structures have been reported to inhibit bacterial growth effectively .

- Anticholinesterase Activity : Some derivatives of chromenes have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the chromene structure significantly influence biological activity. Key findings include:

- Substituents on the Phenyl Ring : Electron-donating groups enhance anticancer activity by improving binding affinity to target proteins .

- Presence of Thiophene : The thiophene ring contributes to the compound's overall biological profile, particularly in enhancing antimicrobial and anticancer properties .

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that analogs of the compound exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. For example, a related compound showed an IC50 value of 1.61 µg/mL against HT29 colorectal cancer cells.

- Neuroprotective Effects : A study on related chromene derivatives indicated dual inhibitory effects against AChE and butyrylcholinesterase (BChE), suggesting potential applications in treating cognitive disorders .

- Antimicrobial Efficacy : Compounds structurally similar to 4-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4H-chromene-2-carboxamide were tested against various bacterial strains, showing significant inhibition zones, confirming their antimicrobial potential .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research

- Compounds with similar chromene structures have been tested for anticancer properties. For instance, derivatives of chromenes have shown antiproliferative activities against various human tumor cell lines, leading to mechanisms such as microtubule disruption and G2/M cell cycle arrest in cancer cells . The potential for 4-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4H-chromene-2-carboxamide to exhibit similar effects warrants systematic exploration.

-

Antioxidant Activity

- Chromene derivatives are recognized for their antioxidant properties. The presence of multiple functional groups in 4-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4H-chromene-2-carboxamide may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress in biological systems.

-

Anti-inflammatory Potential

- Research indicates that chromene-based compounds can exhibit anti-inflammatory effects. The structural characteristics of this compound could allow it to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

The biological activity of 4-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4H-chromene-2-carboxamide can be assessed through various experimental approaches:

-

In vitro Assays

- Cell viability assays can determine the compound's effects on different cancer cell lines.

- Mechanistic studies can explore how the compound interacts with cellular pathways, such as apoptosis and cell cycle regulation.

-

In vivo Models

- Animal models can provide insights into the pharmacokinetics and therapeutic efficacy of the compound.

- Studies can evaluate the compound's safety profile and potential side effects.

Comparison with Similar Compounds

Structural Analogues and Core Variations

Key structural analogs (Table 1) share the coumarin-carboxamide scaffold but differ in substituents and core modifications:

Table 1: Structural and Functional Comparison of Coumarin Carboxamides

Key Observations:

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-4H-chromene-2-carboxamide, and how can purity be optimized?

- Methodology :

- Core Chromene Synthesis : Start with 4-hydroxy-2-oxo-2H-chromene derivatives (e.g., via condensation of resorcinol with β-ketoesters) and introduce the 4-oxo group using ammonium acetate under reflux (130°C) .

- Thiophene Substituent Integration : Couple the thiophen-2-ylmethylamine moiety via reductive amination or peptide-coupling reagents (e.g., EDC/HOBt) to the ethylphenyl intermediate.

- Purification : Use silica gel column chromatography with gradient elution (e.g., dichloromethane/ethyl acetate, 9:1) to isolate the final product. Monitor purity via HPLC (>95%) and confirm by melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

- Methodology :

- 1H/13C NMR : Assign the chromene carbonyl (δ ~160 ppm in 13C NMR) and thiophene protons (δ 6.5–7.5 ppm in 1H NMR). The amide NH proton appears as a broad singlet (δ ~12 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error.

- IR Spectroscopy : Detect carbonyl stretches (1680–1720 cm⁻¹) for chromen-4-one and amide groups .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology :

- Solubility : Test in DMSO (high solubility for biological assays), chloroform, and methanol. Limited solubility in water requires formulation with co-solvents (e.g., cyclodextrins) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the amide bond or oxidation of the thiophene ring .

Advanced Questions

Q. How can researchers address challenges in synthesizing the ethylphenyl-thiophenmethylamino linker without side reactions?

- Methodology :

- Side Reaction Mitigation : Use protective groups (e.g., Boc for amines) during coupling. Optimize reaction stoichiometry to avoid over-alkylation.

- Catalytic Hydrogenation : Employ Pd/C under H₂ to reduce nitro intermediates while preserving the thiophene ring .

- Real-Time Monitoring : Apply in-situ FTIR to track intermediate formation and adjust reaction conditions dynamically .

Q. How should contradictory spectral data (e.g., unexpected splitting in NMR) be resolved during structural validation?

- Methodology :

- Dynamic Effects Analysis : Investigate rotational barriers in the ethylphenyl linker using variable-temperature NMR (e.g., 25–60°C) to confirm conformational flexibility .

- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in ethanol/water) and compare with SHELX-refined structures .

Q. What computational strategies predict the compound’s metabolic stability and enzyme interaction profiles?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding to aldehyde oxidase (AO) or cytochrome P450 enzymes. Focus on the thiophene ring’s susceptibility to oxidation .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the amide bond in aqueous environments .

Q. How can structure-activity relationship (SAR) studies optimize biological activity while minimizing toxicity?

- Methodology :

- Analog Design : Modify the thiophene ring (e.g., 5-bromo substitution) or chromene carbonyl to enhance binding to kinase targets.

- In Vitro Tox Screens : Test hepatic cytotoxicity (HepG2 cells) and genotoxicity (Ames test). Compare with structurally similar coumarin derivatives showing lower off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.